Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

Catalog No.
S873391
CAS No.
1394827-04-3
M.F
C7H4BF6KO
M. Wt
268.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 4-(trifluoromethoxy) phenyltrifluorobora...

CAS Number

1394827-04-3

Product Name

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

IUPAC Name

potassium;trifluoro-[4-(trifluoromethoxy)phenyl]boranuide

Molecular Formula

C7H4BF6KO

Molecular Weight

268.01 g/mol

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-5(2-4-6)8(12,13)14;/h1-4H;/q-1;+1

InChI Key

BFEGKJHJOWBGJG-UHFFFAOYSA-N

SMILES

[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]

Potential Applications in Organic Synthesis

One potential application of K-OTfpm-BF3 lies in its use as a coupling reagent. Coupling reactions are fundamental in organic synthesis, allowing chemists to join two different molecular fragments to create a new molecule. K-OTfpm-BF3 may serve as a source of the Otfpm (4-(trifluoromethoxy)phenyl) group, which can be introduced into organic molecules through various coupling reactions.

Studies suggest that K-OTfpm-BF3 can participate in Suzuki-Miyaura couplings, a common type of coupling reaction frequently employed in organic synthesis (). In these reactions, K-OTfpm-BF3 acts as an electrophilic coupling partner, reacting with organoboron compounds to form a carbon-carbon bond and introduce the Otfpm group into the target molecule.

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C7H4BF6KC_7H_4BF_6K and a molecular weight of approximately 252.01 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, along with a trifluoroborate moiety, making it highly fluorinated. Its structure contributes to its unique properties, including high stability in air and moisture, and it is slightly soluble in water . The compound is often used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of aryl or vinyl boronic acids with organic halides, facilitated by palladium catalysts. The presence of the trifluoromethyl group enhances the reactivity of the compound, allowing for efficient coupling under mild conditions .

Key Reactions:

  • Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl compounds.
  • Cross-Coupling with Aryl Imidazolylsulfonates: Effective in aqueous media, showcasing its versatility in synthetic applications .

While specific biological activity data for potassium 4-(trifluoromethyl)phenyltrifluoroborate is limited, compounds containing trifluoromethyl groups are often investigated for their pharmacological properties. The trifluoromethyl group can influence lipophilicity and metabolic stability, which are critical factors in drug design. Further studies would be required to elucidate any direct biological effects or potential therapeutic applications of this compound.

Potassium 4-(trifluoromethyl)phenyltrifluoroborate can be synthesized through several methods, typically involving the reaction of appropriate precursors under controlled conditions.

Common Synthesis Approaches:

  • Boron Trifluoride Complexation: Reaction of phenylboronic acid derivatives with trifluoroacetic anhydride followed by treatment with potassium salts.
  • Direct Fluorination: Utilizing fluorinating agents to introduce trifluoromethyl groups onto phenolic substrates .

The primary applications of potassium 4-(trifluoromethyl)phenyltrifluoroborate lie in organic synthesis:

  • Cross-Coupling Reactions: Widely used in the formation of complex organic molecules.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: Used in synthesizing biologically active compounds for drug discovery .

Potassium 4-(trifluoromethyl)phenyltrifluoroborate shares structural similarities with other fluorinated boron compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Potassium 4-(trifluoroacetyl)phenyltrifluoroborateC₇H₄BF₆KContains trifluoroacetyl group; different reactivity
Potassium 4-fluoro-phenyltrifluoroborateC₇H₄BF₆KLacks trifluoromethyl group; less steric hindrance
Potassium 4-(perfluoroalkyl)phenyltrifluoroborateC₇H₄BF₆KPerfluoroalkyl chain increases hydrophobicity

Uniqueness: The presence of both trifluoro and trifluoromethyl groups in potassium 4-(trifluoromethyl)phenyltrifluoroborate enhances its reactivity and stability compared to similar compounds. This unique combination allows for more versatile applications in synthetic chemistry.

Dates

Modify: 2023-08-16

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